Technical Guide: Nordoxepin D3 Hydrochloride in Bioanalytical Applications
Technical Guide: Nordoxepin D3 Hydrochloride in Bioanalytical Applications
Executive Summary & Chemical Profile
Nordoxepin D3 Hydrochloride (CAS 1331665-54-3) is the stable isotope-labeled analog of Nordoxepin (N-desmethyldoxepin), the primary active metabolite of the tricyclic antidepressant Doxepin. In drug development and clinical toxicology, this compound serves as the "Gold Standard" Internal Standard (IS) for the precise quantification of Nordoxepin in biological matrices (plasma, urine, serum) via Isotope Dilution Mass Spectrometry (IDMS).
Its core value lies in its ability to compensate for matrix effects, extraction inefficiencies, and ionization variability, owing to its physicochemical equivalence to the target analyte.
Physicochemical Identity
| Property | Specification |
| Chemical Name | (E/Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-(methyl-d3)propan-1-amine hydrochloride |
| CAS Number | 1331665-54-3 |
| Molecular Formula | C₁₈H₁₆D₃NO[1][2][3][4][5][6] · HCl |
| Molecular Weight | 304.83 g/mol (Salt); ~268.37 g/mol (Free Base) |
| Isotopic Labeling | N-Methyl-d3 (Deuterium located on the methyl group attached to Nitrogen) |
| Isomerism | Mixture of E (trans) and Z (cis) isomers (typically ~1:1 or 85:15 depending on synthesis) |
| Solubility | Soluble in Methanol, DMSO, and Water (slightly) |
| Appearance | White to off-white solid |
Structural Logic & Fragmentation
The deuterium labeling is strategically placed on the N-methyl group. This placement is chemically stable and non-exchangeable under physiological conditions. In MS/MS analysis, the fragmentation pattern typically involves the cleavage of the alkylamine side chain, yielding the tropylium-like ring fragment.
Figure 1: MS/MS Fragmentation Logic. The primary transition involves the loss of the labeled side chain, meaning the product ion (m/z 107) is often identical to the unlabeled analyte, necessitating strict Q1 mass filtering.
Bioanalytical Methodology (LC-MS/MS)[3][7][8][9][10][11]
The following protocol is designed for high-throughput quantification of Nordoxepin in human plasma, compliant with FDA/EMA bioanalytical guidelines.
Critical Reagents & Preparation
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Stock Solution: Dissolve 1 mg Nordoxepin D3 HCl in 1 mL Methanol to yield a 1 mg/mL (free base equivalent) stock. Store at -20°C.
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Working IS Solution: Dilute stock to ~50-100 ng/mL in 50:50 Methanol:Water.
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Matrix: Drug-free human plasma (K2EDTA or Heparin).
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is superior to protein precipitation for TCAs due to cleaner extracts and reduced phospholipid buildup on the column.
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Aliquot: Transfer 200 µL of plasma into a glass tube.
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Spike IS: Add 20 µL of Working IS Solution (Nordoxepin-d3). Vortex for 10 sec.
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Alkalinization: Add 100 µL of 0.1 M NaOH or Carbonate Buffer (pH 9.8) to ensure the amine is in the free base form for extraction.
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Extraction: Add 2 mL of MTBE (Methyl tert-butyl ether) or Hexane:Isoamyl alcohol (98:2).
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Agitation: Shaker/Rotator for 10 minutes.
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Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.
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Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
-
Dry: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 100 µL Mobile Phase (e.g., 80:20 Water:ACN + 0.1% Formic Acid).
LC-MS/MS Conditions
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Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex 2.6 µm, 50 x 2.1 mm). Phenyl phases often provide better separation of E/Z isomers.
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Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 10% B (Re-equilibration)
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Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (+ESI) mode.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | CE (eV) |
| Nordoxepin (Target) | 266.1 | 107.0 | 100 | 25-30 |
| Nordoxepin-d3 (IS) | 269.1 | 107.0 | 100 | 25-30 |
| Doxepin (Optional) | 280.1 | 107.0 | 100 | 25-30 |
Technical Note on Cross-Talk: Because the product ion (m/z 107) is the same for both the analyte and the IS, the Q1 resolution must be set to "Unit" or "High" to prevent the 266 isotope peak from bleeding into the 269 channel. However, since the mass difference is +3 Da, isotopic overlap is negligible (<0.1%).
Workflow Visualization
Figure 2: End-to-end bioanalytical workflow for Nordoxepin quantification using Nordoxepin-d3.
Handling, Stability, and Isomerism[3][10]
Storage & Stability[3][5][10]
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Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C .
-
Light Sensitivity: Tricyclic antidepressants are photosensitive. Solutions should be stored in amber glass vials .
-
Solution Stability: Stock solutions in methanol are stable for at least 6 months at -20°C. Working solutions (aqueous) should be prepared fresh weekly or validated for stability.
The E/Z Isomer Challenge
Nordoxepin exists as E (trans) and Z (cis) isomers.[7][8]
-
Metabolic Ratio: In vivo, Doxepin (85:15 E:Z) is metabolized stereoselectively. Nordoxepin plasma ratios often approach 1:1 .
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Chromatography: If your LC method separates the isomers (common on Phenyl-Hexyl columns), you will see two peaks for Nordoxepin and two peaks for Nordoxepin-d3.
-
Integration Strategy:
-
Summation: Integrate both E and Z peaks together if resolution is partial.
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Individual: If baseline resolved, quantify E and Z separately using the corresponding E and Z peaks of the IS. Note: This requires the IS to also be an E/Z mixture, which CAS 1331665-54-3 typically is.
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References
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Patel, N. P., et al. (2018).[3] "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, 8(6), 378-385.[9] Link
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Cerilliant Corporation. (n.d.). "N-Desmethyldoxepin-D3 HCl Certified Reference Material Datasheet." Cerilliant / Sigma-Aldrich. Link
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MedChemExpress. (2023). "Nordoxepin-d3 hydrochloride Product Information." MCE. Link
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Kirchherr, H., & Kuhn-Velten, W. N. (2006). "Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC tandem mass spectrometry: A multi-level, single-sample approach." Journal of Chromatography B, 843(1), 100-113. Link
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Phenomenex. (n.d.). "LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using Kinetex Biphenyl." Application Note. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
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